molecular formula C8H4ClIN2 B11841801 5-Chloro-2-iodo-1,8-naphthyridine

5-Chloro-2-iodo-1,8-naphthyridine

Cat. No.: B11841801
M. Wt: 290.49 g/mol
InChI Key: XBXYZLBHRFBUTQ-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-1,8-naphthyridine typically involves the halogenation of 1,8-naphthyridine derivatives. One common method includes the chlorination and iodination of 1,8-naphthyridine using reagents such as phosphorus pentachloride (PCl₅) and iodine monochloride (ICl). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective substitution of chlorine and iodine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-iodo-1,8-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its photochemical properties.

    Chemical Biology: It acts as a ligand in the design of molecular sensors and self-assembly systems for detecting and binding specific biomolecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with DNA replication and transcription processes, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,8-naphthyridine
  • 2-Iodo-1,8-naphthyridine
  • 5-Bromo-2-iodo-1,8-naphthyridine

Uniqueness

5-Chloro-2-iodo-1,8-naphthyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity compared to its analogs. The combination of these halogens allows for selective functionalization and enhanced interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H4ClIN2

Molecular Weight

290.49 g/mol

IUPAC Name

5-chloro-2-iodo-1,8-naphthyridine

InChI

InChI=1S/C8H4ClIN2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H

InChI Key

XBXYZLBHRFBUTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=CC(=C21)Cl)I

Origin of Product

United States

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